{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid
Description
Properties
IUPAC Name |
2-[(1-ethylpyrazol-3-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-4-3-7(9-10)5-13-6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOWTVDCKNFJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Functional Groups
The compound’s structure comprises three critical components:
- 1-Ethyl-1H-pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with an ethyl group at the 1-position.
- Methylthioether linkage (-S-CH₂-) : Connects the pyrazole ring to the acetic acid group.
- Acetic acid moiety (-COOH) : Provides acidity and potential for further derivatization.
The presence of the thioether bridge introduces stability against oxidation compared to oxygen ethers, while the acetic acid group enables salt formation or esterification.
Synthetic Routes to {[(1-Ethyl-1H-pyrazol-3-yl)methyl]thio}acetic Acid
Nucleophilic Substitution via Pyrazole-Thiol Intermediate
A widely applicable method involves the synthesis of a pyrazole-thiol intermediate, followed by alkylation with a bromoacetic acid derivative.
Step 1: Synthesis of 3-(Mercaptomethyl)-1-ethyl-1H-pyrazole
- Starting Material : 1-Ethyl-1H-pyrazole-3-carbaldehyde is reduced to 3-(hydroxymethyl)-1-ethyl-1H-pyrazole using sodium borohydride (NaBH₄) in methanol.
- Thiolation : The alcohol is converted to a thiol via a Mitsunobu reaction with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and thioacetic acid. Hydrolysis of the thioacetate intermediate with aqueous NaOH yields 3-(mercaptomethyl)-1-ethyl-1H-pyrazole.
Step 2: Alkylation with Bromoacetic Acid
The thiol reacts with bromoacetic acid in a basic medium (e.g., potassium carbonate in dimethylformamide) to form the thioether bond. The reaction proceeds via an SN2 mechanism, with the thiolate ion attacking the α-carbon of bromoacetic acid.
Reaction Conditions :
Direct Coupling via Thiol-Ene Reaction
An alternative approach utilizes a thiol-ene "click" reaction between 3-(allyloxymethyl)-1-ethyl-1H-pyrazole and thioglycolic acid under UV irradiation. This method offers regioselectivity and milder conditions but requires pre-functionalization of the pyrazole.
Optimization Parameters :
Solid-Phase Synthesis for High-Throughput Applications
Immobilizing the pyrazole scaffold on a resin (e.g., Wang resin) enables sequential thiolation and alkylation steps. After cleavage from the resin, the product is purified via recrystallization. This method is advantageous for combinatorial chemistry but requires specialized equipment.
Critical Analysis of Synthetic Challenges
Oxidation of Thiol Intermediates
The thiol group is prone to oxidation, forming disulfide byproducts. Mitigation strategies include:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Production Considerations
Cost-Effective Reagents
Replacing bromoacetic acid with chloroacetic acid reduces raw material costs but requires longer reaction times (24–48 hours) and higher temperatures.
Waste Management
Thiol-containing byproducts necessitate treatment with oxidizing agents (e.g., H₂O₂) to convert them into less toxic sulfonic acids.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Pyrazole derivatives, including {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential agents in treating infections. A comparative analysis of similar compounds shows that those with thioether groups often exhibit enhanced antimicrobial activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Pyrazole ring without thioether | Antimicrobial |
| 3-Methylthioacetic acid | Thioether but lacks the pyrazole ring | Anti-inflammatory |
| 4-Ethylpyrazole | Pyrazole ring with ethyl substitution | Anticancer |
| 5-(Methylthio)-pyrazole | Contains methylthio group | Antiviral |
Anticancer Potential
Studies have shown that pyrazole derivatives can act as anticancer agents. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further development as an anticancer drug.
Agricultural Applications
Pesticide Development
The compound's biological activity extends to agriculture, where it may function as a pesticide or herbicide. The thioether group provides a mechanism for interacting with specific biological pathways in pests or weeds, potentially leading to effective pest management solutions. Research into similar compounds has indicated promising results in controlling agricultural pests while minimizing environmental impact.
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized to synthesize novel polymers with enhanced properties. The unique structure allows for modifications that can improve thermal stability and mechanical strength in polymeric materials. This application is particularly relevant in developing materials for electronics and packaging.
Case Studies
- Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Sciences examined various pyrazole derivatives for their antimicrobial properties. The results indicated that compounds with thioether functionalities exhibited superior antibacterial activity against Gram-positive bacteria compared to their non-thioether counterparts .
- Cytotoxicity Against Cancer Cells : Research conducted on pyrazole derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). The study highlighted the potential of this compound as a lead compound for further development in cancer therapy .
- Pesticidal Activity : A recent agricultural study focused on the efficacy of thioether-containing compounds against common agricultural pests. Results showed that these compounds could reduce pest populations significantly while being less toxic to beneficial insects .
Mechanism of Action
The mechanism of action of {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The thioether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions and transformations are crucial for the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues: Core Heterocycles and Substituents
Triazole-Based Thioacetic Acid Derivatives
and describe 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, where the core heterocycle is a 1,2,4-triazole. Key differences include:
- Heterocycle Electronic Properties: Pyrazole (two adjacent nitrogen atoms) vs. 1,2,4-triazole (three nitrogen atoms).
- Substituent Effects : The triazole derivatives feature a hydroxy(phenyl)methyl group at the 5-position and variable R-groups (e.g., alkyl, aryl) at the 4-position. In contrast, the target compound has a simpler ethyl group on the pyrazole and lacks aromatic substituents, which may reduce steric hindrance and alter lipophilicity .
Other Pyrazole-Thioacetic Acid Derivatives
lists structurally related pyrazole compounds, such as 2-((4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid , which differs in:
- Substituent Position : The thioacetic acid group is attached to a pyrimidine ring linked to a methylpyrazole, introducing a conjugated π-system absent in the target compound.
- Functional Group Variations : The ethyl group in the target compound vs. methyl groups in analogs may influence metabolic stability and bioavailability .
Physical and Chemical Properties
Key Reactivity Notes:
- Thioacetic acid derivatives, including the target compound, are reactive toward metals (e.g., Fe²⁺, Cu²⁺) and may undergo hydrolysis under acidic/basic conditions .
Pharmacological Potential (Inferred from Structural Analogues)
- Triazole Derivatives : Exhibit high pharmacological activity, attributed to their hydrogen-bonding capacity and metal-coordinating ability .
- Pyrazole Derivatives: Known for anti-inflammatory, antimicrobial, and anticancer properties. The ethyl-thioacetic acid moiety in the target compound may enhance membrane permeability compared to bulkier triazole analogs .
Biological Activity
The compound {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid is a derivative of pyrazole, a class of compounds known for their diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its reactivity and ability to form various derivatives that exhibit significant biological activity.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives can significantly inhibit inflammatory pathways. For instance, compounds similar to this compound have demonstrated the ability to reduce tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in vitro. A study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Properties
Pyrazole derivatives have been investigated for their anticancer potential across various cancer cell lines. For example, studies have indicated that certain pyrazole compounds exhibit cytotoxic effects against breast cancer (MCF-7), glioblastoma (U-87 MG), and pancreatic cancer (PANC-1) cell lines. Compounds similar to this compound have shown promising results in inducing apoptosis in these cell lines through mechanisms involving the inhibition of key signaling pathways such as EGFR/PI3K/AKT/mTOR .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds within this class have been tested against various bacterial strains, showing significant inhibitory effects. For instance, a study demonstrated that certain pyrazole derivatives exhibited effective antimicrobial activity against E. coli and Staphylococcus aureus, highlighting their potential as lead compounds for developing new antibiotics .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using an acetic acid-induced edema model in mice. The results indicated that compounds with thioether functionalities exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug, thus supporting the potential therapeutic use of this compound in treating inflammatory conditions .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrazole derivatives involved testing against multiple cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The results revealed that specific compounds induced significant apoptosis and cell cycle arrest at the G1 phase, suggesting their potential as chemotherapeutic agents .
Research Findings Summary
| Activity | Compound | Cell Line | Effectiveness |
|---|---|---|---|
| Anti-inflammatory | This compound | Mouse model | Up to 85% TNF-α inhibition |
| Anticancer | Pyrazole derivative | MCF-7 | Induced apoptosis |
| Antimicrobial | Pyrazole derivative | E. coli, S. aureus | Significant inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid derivatives?
- Methodology :
- Nucleophilic substitution : React pyrazole chloromethyl derivatives (e.g., 4-chloromethylpyrazole) with thioacetic acid or its salts. Use polar aprotic solvents (e.g., DMF) at 50–80°C for 3–5 hours, followed by quenching with ice water to precipitate the product .
- Thiol-alkylation : Employ sodium azide (NaN₃) as a catalyst in DMF to introduce azide groups, followed by reduction to thiols for subsequent coupling with acetic acid derivatives .
- Purification : Recrystallize crude products from ethanol or toluene to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Techniques :
- ¹H NMR : Confirm substitution patterns on the pyrazole ring (e.g., ethyl group at N1) and thioether linkage integration .
- IR Spectroscopy : Identify S–H (2550–2600 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches to verify thioacetic acid functionality .
- Elemental Analysis : Validate empirical formulas (e.g., C₈H₁₁N₃O₂S) with <0.3% deviation .
- Chromatography (TLC/HPLC) : Ensure compound homogeneity using silica gel plates or C18 columns .
Q. What safety protocols are essential when handling this compound?
- Safety Measures :
- Ventilation : Use fume hoods to prevent inhalation of volatile thiols or acetic acid vapors .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability (flash point ~40°C) and dermal toxicity .
- Storage : Keep at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation or decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Optimization Strategies :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency in biphasic systems .
- Solvent Effects : Compare yields in DMF (polar aprotic) vs. THF (low polarity) to balance reaction rate and byproduct formation .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction times from hours to minutes .
Q. How can computational tools resolve contradictions in experimental data (e.g., unexpected tautomerism or toxicity)?
- Approaches :
- Tautomer Prediction : Employ DFT calculations (e.g., Gaussian 09) to model thione ↔ thiol tautomerism in pyrazole-thioacetic acid hybrids .
- Toxicity Profiling : Use GUSAR-online to predict acute toxicity (LD₅₀) based on QSAR models, identifying substituents that reduce hepatotoxicity (e.g., replacing methyl with cyclopropyl groups) .
- Docking Studies : Screen derivatives against PPAR-α receptors to prioritize compounds with anti-hyperlipidemic potential .
Q. What strategies enhance the pharmacological potential of this compound derivatives?
- Methodology :
- Salt Formation : React with NaOH/KOH to improve aqueous solubility (>50 mg/mL) for bioavailability studies .
- Metal Complexation : Synthesize Zn²⁺ or Cu²⁺ complexes to exploit antimicrobial or anti-inflammatory activity .
- Hybridization : Conjugate with triazole or thiadiazole moieties to enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
